Methyl 2-fluoro-2-phenylacetate
Overview
Description
Methyl 2-fluoro-2-phenylacetate is an organic compound with the molecular formula C9H9FO2. It is a pale-yellow to yellow-brown liquid that is used in various chemical reactions and research applications. The compound is known for its unique structure, which includes a fluorine atom attached to the phenylacetate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-fluoro-2-phenylacetate can be synthesized through several methods. One common method involves the reaction of methyl hydroxy (phenyl)acetate with diethylamino-sulfur trifluoride (DAST) in dichloromethane at 0-20°C. The reaction mixture is then poured into ice water and extracted with ethyl acetate to yield the desired compound .
Another method involves the reaction of methyl fluoro (phenyl)acetate with methanol and potassium hydroxide at 0-20°C. The reaction mixture is then acidified with hydrochloric acid and extracted with ethyl acetate to obtain the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and the compound is often produced in inert atmospheres and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-fluoro-2-phenylacetic acid.
Reduction: Formation of 2-fluoro-2-phenylethanol.
Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-fluoro-2-phenylacetate is used in a variety of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on potential pharmaceutical applications, including drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-fluoro-2-phenylacetate involves its interaction with various molecular targets and pathways. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the molecule. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-2-phenylacetate
- Methyl 2-bromo-2-phenylacetate
- Methyl 2-iodo-2-phenylacetate
Uniqueness
Methyl 2-fluoro-2-phenylacetate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it a valuable compound in various chemical reactions and research applications, distinguishing it from its halogenated counterparts .
Properties
IUPAC Name |
methyl 2-fluoro-2-phenylacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNYMGLSBUCTBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.